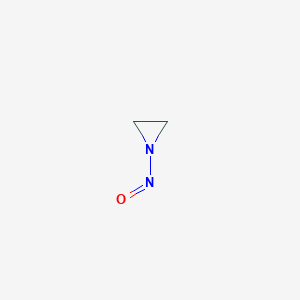

1-Nitrosoaziridine

Description

Structure

3D Structure

Properties

CAS No. |

36368-43-1 |

|---|---|

Molecular Formula |

C2H4N2O |

Molecular Weight |

72.07 g/mol |

IUPAC Name |

1-nitrosoaziridine |

InChI |

InChI=1S/C2H4N2O/c5-3-4-1-2-4/h1-2H2 |

InChI Key |

NNHKQTNBMLBASQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1N=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Nitrosoaziridine

Strategies for the Construction of the Aziridine (B145994) Ring System

The aziridine ring, a three-membered heterocycle containing one nitrogen atom, is the fundamental scaffold for 1-nitrosoaziridine. acs.org Its inherent ring strain makes it a reactive and synthetically versatile intermediate. acs.org Various methods have been developed for the synthesis of this ring system.

Intramolecular Cyclization Reactions in Aziridine Synthesis

One of the most common and established methods for forming the aziridine ring is through intramolecular cyclization. This approach typically involves a molecule containing both a nucleophilic amine and a leaving group on adjacent carbons. The internal nucleophilic attack by the amine displaces the leaving group, resulting in ring closure.

A classic example is the Wenker synthesis, where an aminoethanol is first converted to a sulfate (B86663) ester. Subsequent treatment with a base induces the elimination of the sulfate group and the formation of the aziridine ring. acs.org Another common strategy involves the cyclization of haloamines, where an amine functional group displaces an adjacent halide. acs.org For instance, the parent aziridine can be produced by heating β-bromoethylamine in the presence of potassium hydroxide. acs.org These reactions generally proceed via an SN2 mechanism, leading to inversion of configuration at the carbon bearing the leaving group. acs.orgacs.org

The intramolecular cyclization of β-amino alcohols can also be facilitated by reagents like triphenylphosphine, which activate the hydroxyl group to become a better leaving group. acs.org Furthermore, α-amino acids, which are readily available from natural sources, can be reduced to β-amino alcohols, which then undergo intramolecular cyclization to yield substituted aziridines. acs.org

Cycloaddition Reactions Leading to Aziridines

Cycloaddition reactions offer another powerful route to the aziridine scaffold. A well-established method is the addition of a nitrene to an alkene. acs.org Nitrenes, the nitrogen analogues of carbenes, can be generated through the photolysis or thermolysis of organic azides. acs.org They can also be formed in situ from precursors like iodosobenzene (B1197198) diacetate and sulfonamides. acs.org

Another notable cycloaddition approach involves the reaction of triazolines. The thermal or photochemical decomposition of 1,4-disubstituted triazolines can lead to the expulsion of nitrogen gas and the formation of an aziridine ring. datapdf.com However, the stability of the intermediate open-ring isomer can influence the reaction pathway, potentially leading to other products. datapdf.com

Lewis acid catalysts, such as boron trifluoride, can facilitate the 1,3-dipolar cycloaddition of certain N-substituted aziridines (acting as azomethine ylides) with various dipolarophiles like alkynes and nitriles. acs.org

Stereoselective Approaches to Aziridine Scaffold Formation

The development of stereoselective methods for aziridine synthesis is crucial for accessing specific stereoisomers. Chiral auxiliaries, catalysts, and starting materials are employed to control the stereochemical outcome of the reaction.

For example, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the synthesis of aziridines, and when a chiral aldimine is used, high diastereoselectivity can be achieved. Similarly, the use of chiral diaziridines as nitrogen transfer agents can provide either cis- or trans-aziridines with good to excellent enantioselectivities, depending on the structure of the diaziridine.

Organocatalysis has also emerged as a powerful tool. For instance, chiral prolinol ethers can catalyze the reaction between α,β-unsaturated aldehydes and carbamates to produce N-Boc-aziridines with high stereoselectivity.

Nitrosation Reactions for the Synthesis of this compound

Once the aziridine ring is formed, the final step in the synthesis of this compound is the introduction of a nitroso group (-N=O) onto the nitrogen atom. This is typically achieved through a nitrosation reaction.

Nitrosation of Unsubstituted Aziridines

The direct nitrosation of the parent aziridine (ethylene imine) is a known method for preparing this compound. A common reagent used for this purpose is nitrosyl chloride (NOCl). acs.orgdatapdf.com The reaction of aziridine with nitrosyl chloride yields this compound, which has been found to be isolable at temperatures below -20°C. acs.orgacs.org This compound is described as a yellow oil and is noted for its thermal instability at higher temperatures, decomposing to form ethene and nitrous oxide (N₂O). acs.orgacs.orgdatapdf.com

Other nitrosating agents have also been reported for the nitrosation of amines, including dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosonium tetrafluoroborate (B81430) (NOBF₄). acs.orggoogle.com For instance, 3-nitro-N-nitrosocarbazole has been mentioned as a mild reagent that reacts with aziridine to produce what is presumed to be the decomposition products of this compound. thieme-connect.comntnu.no

Theoretical studies on the gas-phase nitrosation of various amines suggest a free radical mechanism involving the abstraction of a hydrogen atom from the nitrogen by NO₂ followed by quenching with NO. sci-hub.se For aziridine, the calculated reaction barrier for this hydrogen abstraction is 74 kJ/mol. sci-hub.se

Optimization of Reaction Conditions and Reagents for Nitrosation

The successful synthesis and isolation of this compound are highly dependent on the reaction conditions due to its inherent instability. The choice of nitrosating agent and the control of temperature are critical factors.

While various potent nitrosating agents exist, their application to aziridine must be carefully managed. For example, nitrosyl chloride is effective, but the reaction must be conducted at low temperatures to prevent the immediate decomposition of the product. acs.orgacs.org The use of milder nitrosating agents or controlled delivery systems, such as the in situ generation of the nitrosating species, could potentially offer better control over the reaction.

The stability of this compound has been the subject of both experimental and theoretical studies. Kinetic studies on its decomposition have been performed to understand its thermal lability.

Below is a table summarizing the experimental activation parameters for the thermal decomposition of this compound in different solvents.

| Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| Heptane (B126788) | 18.6 | -7.6 |

| Methanol (B129727) | 20.3 | 0.3 |

| Data from a study on the cheletropic decomposition of cyclic nitrosoamines. acs.org |

These data highlight the influence of the solvent on the stability of this compound and provide insight into the transition state of its decomposition. The low barrier to decomposition underscores the need for carefully optimized conditions for its synthesis and handling.

Advanced Synthetic Routes to Substituted this compound Derivatives

The introduction of substituents onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties. Advanced synthetic strategies have been developed to access a variety of substituted derivatives, primarily through the nitrosation of pre-functionalized aziridine rings. These methods often require careful control of reaction conditions to accommodate the sensitive nature of both the aziridine and the nitrosoamine functionalities.

A prominent advanced method for the synthesis of complex, substituted this compound derivatives involves the direct nitrosation of a corresponding substituted aziridine. thieme-connect.de This approach is particularly effective for creating structurally sophisticated molecules where the nitrosoaziridine moiety is part of a larger framework.

One illustrative example is the formation of a benzene (B151609) diimine from a syn-benzene triimine precursor. In this multi-step synthesis, after the protection of two of the three amino groups in the syn-benzene triimine, the remaining free amino group, which is part of an aziridine ring, is nitrosated. thieme-connect.de This specific transformation is accomplished using nitrosonium tetrafluoroborate (NOBF₄) in the presence of anhydrous pyridine (B92270) and an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at very low temperatures, typically ranging from -78 °C to -40 °C. The pyridine acts as a base to neutralize the acid generated during the reaction. The resulting nitrosoaziridine moiety is highly reactive and readily eliminates dinitrogen monoxide (N₂O) upon warming to around -10 °C, leading to the formation of the desired benzene diimine. thieme-connect.de This sequence highlights a sophisticated use of nitrosation chemistry to generate a transient substituted nitrosoaziridine as a key intermediate in a complex transformation.

The stereochemistry of the aziridine ring is a crucial aspect of these advanced syntheses. Studies have been conducted on the stereochemistry and chiroptical properties of various chiral substituted 1-nitrosoaziridines, indicating that synthetic routes to enantiomerically pure or enriched derivatives are established. researchgate.netacs.org These syntheses preserve the stereochemistry of the parent substituted aziridine.

The table below summarizes various substituted this compound derivatives that have been synthesized and studied, showcasing the range of substituents that can be incorporated into the ring.

| Derivative Name | Substituent(s) | Precursor |

| (2R)-2-Methyl-1-nitrosoaziridine | Methyl | (2R)-2-Methylaziridine |

| 2,2-Dimethyl-1-nitrosoaziridine | Two Methyl groups at C2 | 2,2-Dimethylaziridine |

| (2S,3S)-2,3-Dimethyl-1-nitrosoaziridine | Two Methyl groups at C2 & C3 | (2S,3S)-2,3-Dimethylaziridine |

| (2S)-2-Carbomethoxy-1-nitrosoaziridine | Carbomethoxy | (2S)-2-Carbomethoxyaziridine |

| (2S,3S)-2,3-Bis(isopropoxycarbonyl)-1-nitrosoaziridine | Two Isopropoxycarbonyl groups | (2S,3S)-2,3-Bis(isopropoxycarbonyl)aziridine |

Elucidation of Reaction Mechanisms and Transformational Pathways of 1 Nitrosoaziridine

Cheletropic Decomposition of 1-Nitrosoaziridine

The thermal decomposition of this compound is a classic example of a cheletropic reaction, where a single atom (in this case, the exocyclic nitrogen of the nitroso group) is extruded from a cyclic system, leading to the formation of nitrous oxide (N₂O) and an alkene. datapdf.com This process is of particular interest because not all cyclic nitrosoamines undergo such fragmentation readily. datapdf.cominflibnet.ac.in Rapid decomposition has been observed for this compound and its derivatives at temperatures below 0 °C, highlighting the role of its structural features in promoting this pathway. datapdf.comacs.org

Experimental Kinetic Studies and Activation Parameters

To quantify the kinetics of the cheletropic extrusion of nitrous oxide from this compound, experimental studies have been conducted. The decomposition kinetics were measured in different solvents over a temperature range of 10 to 36 °C to determine the activation parameters. datapdf.comacs.org These experiments revealed that the decomposition follows first-order kinetics. researchgate.net The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) were determined, providing crucial benchmarks for theoretical calculations. In the non-polar solvent heptane (B126788), the activation enthalpy was found to be 18.6 kcal/mol with an activation entropy of -7.6 cal/mol·K. acs.orgnih.gov In the polar solvent methanol (B129727), the values were 20.3 kcal/mol and 0.3 cal/mol·K, respectively. acs.orgnih.govresearchgate.net

Table 1: Experimental Activation Parameters for the Decomposition of this compound

| Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Reference |

|---|---|---|---|

| Heptane | 18.6 | -7.6 | acs.orgnih.gov |

| Methanol | 20.3 | 0.3 | acs.orgnih.gov |

Computational Analysis of Transition States for Nitrous Oxide Extrusion

High-level ab initio and Density Functional Theory (DFT) computations have been employed to investigate the mechanism of nitrous oxide extrusion from this compound. acs.orgnih.gov These theoretical studies are essential for characterizing the geometry and energy of the transition state, which is an ephemeral species that cannot be observed directly. It was found that among various theoretical methods, the B3LYP functional provides the best agreement with experimental data. acs.orgnih.govacs.org

A key finding is that this compound, which possesses a low rotational barrier for the N-N bond (<9 kcal/mol), eliminates N₂O through a low-energy linear synperiplanar transition state. acs.orgnih.govacs.org In this transition state, the N-N-O fragment departs in a linear fashion within the plane of the three-membered ring. datapdf.com The calculated activation enthalpy for this pathway is approximately 20.6 kcal/mol, which aligns well with the experimental values. acs.orgacs.org Two other higher-energy transition states are also computationally accessible. acs.orgnih.gov This contrasts with larger, more typical N-nitrosoheterocycles that have high N-N bond rotation barriers (>16 kcal/mol) and extrude nitrous oxide via a highly asynchronous transition state where the ring nitrogen atom is planar. acs.orgnih.govacs.org

Influence of Ring Strain on Decomposition Thermodynamics and Kinetics

The thermal stability of cyclic nitrosoamines towards cheletropic decomposition is almost entirely dictated by the ring strain of the parent heterocycle. acs.orgnih.gov A comparative study involving this compound and other cyclic nitrosoamines with varying ring sizes demonstrates this principle clearly. The high reactivity of this compound is attributed to the significant strain inherent in the three-membered aziridine (B145994) ring. scispace.com This strain destabilizes the ground state of the molecule, thereby lowering the activation barrier for decomposition. inflibnet.ac.in

Theoretical calculations show a distinct trend: as the ring strain of the nitrosoamine increases, the activation barrier for cheletropic fragmentation decreases. acs.orgresearchgate.net For instance, the calculated activation barrier for 1-nitroso-Δ3-pyrroline (a five-membered ring with low strain) is a substantial 58 kcal/mol, rendering it thermally stable. acs.orgacs.org In contrast, highly strained systems like 7-nitroso-7-azabicyclo[2.2.1]hepta-2,5-diene and 6-nitroso-6-azabicyclo[2.1.1]hexa-4-ene have much lower calculated barriers of 18 kcal/mol and 12 kcal/mol, respectively, correlating with their increased ring strain energies. acs.orgresearchgate.netacs.org This comparison underscores that the ring strain in this compound is a critical factor governing its rapid decomposition. inflibnet.ac.in

Table 2: Calculated B3LYP Activation Barriers and Relative Strain Energies for Cheletropic Fragmentation of Cyclic Nitrosoamines

| Compound | Activation Barrier (kcal/mol) | Relative Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1-Nitroso-Δ3-pyrroline | 58 | 0 | acs.orgacs.org |

| 7-Nitroso-7-azabicyclo[2.2.1]hepta-2,5-diene | 18 | 39 | acs.orgacs.org |

| 6-Nitroso-6-azabicyclo[2.1.1]hexa-4-ene | 12 | 52 | acs.orgacs.org |

Solvent Effects on Cheletropic Fragmentation Pathways

Solvent polarity can influence the rates of chemical reactions by differentially solvating the ground state and the transition state. The experimental kinetic data for this compound decomposition show a modest solvent effect. The activation enthalpy is slightly higher in the polar protic solvent methanol (20.3 kcal/mol) compared to the non-polar solvent heptane (18.6 kcal/mol). acs.orgnih.govresearchgate.net This suggests that the ground state is slightly more stabilized by the polar solvent relative to the transition state. The change in the entropy of activation from a negative value in heptane (-7.6 cal/mol·K) to a near-zero value in methanol (0.3 cal/mol·K) also indicates a change in the degree of ordering of the solvent shell around the solute as it proceeds from the reactant to the transition state. acs.orgnih.govresearchgate.net

Ene Reactions Involving this compound Analogs

While this compound itself is primarily known for its cheletropic decomposition, its structural analogs, particularly simpler nitroso compounds like nitrosobenzene (B162901) and nitrosomethane (B1211736) (MeNO), are important enophiles in the ene reaction. nih.govacs.org The ene reaction involves an alkene with an allylic hydrogen (the "ene") reacting with an electron-deficient multiple bond (the "enophile") to form a new product with a shifted double bond. organic-chemistry.orgmsu.edu The mechanism of the nitroso ene reaction has been a subject of considerable theoretical investigation.

Role of Aziridine N-Oxides in Ene Reaction Mechanisms

The ene reaction of nitroso compounds, including this compound, is a subject of mechanistic debate, with several proposed pathways. illinois.eduucl.ac.uk One significant pathway involves the formation of an aziridine N-oxide as a key intermediate. illinois.educhemistryworld.com Computational studies and experimental evidence suggest that the reaction between a nitroso compound and an alkene can proceed in a stepwise manner. nih.gov

The initial step involves the approach of the nitroso compound to the alkene, leading to the formation of a polarized diradical intermediate. illinois.edunih.gov This intermediate is characterized by a weak carbon-nitrogen bond and a hydrogen bond between the oxygen of the nitroso group and an allylic hydrogen of the alkene. nih.gov From this diradical species, the reaction can proceed through two main branches: direct abstraction of the allylic hydrogen to form the final ene product (a hydroxylamine), or cyclization to form a transient aziridine N-oxide. nih.govacs.org

The aziridine N-oxide itself is not the final ene product. nih.gov Instead, it serves as a temporary adduct. For the reaction to yield the characteristic ene product, the aziridine N-oxide must undergo a subsequent ring-opening, which can then be followed by hydrogen transfer. nih.gov This pathway through the aziridine N-oxide intermediate provides a mechanism for the nitroso moiety to effectively move from one carbon of the alkene to the other. nih.gov Some density functional theory (DFT) calculations have identified the aziridine N-oxide as the sole intermediate along the reaction coordinate, suggesting it is a mandatory stop on the path to the product rather than a side-equilibrium. illinois.edu However, the stability and viability of this intermediate can be influenced by substituents. For instance, N-acyl groups have been found to destabilize the corresponding aziridine N-oxide, making the cyclization path less favorable than the direct hydrogen transfer from the diradical. acs.org

Regioselectivity and Stereoselectivity in Ene Transformations

The regioselectivity and stereoselectivity of nitroso-ene reactions are critical aspects that determine their synthetic utility. nih.gov These selectivities are governed by a combination of electronic, steric, and conformational factors associated with both the nitroso compound and the alkene partner. acs.orgwikipedia.org

Regioselectivity: The regioselectivity, or the orientation of the addition, is often predictable based on the stability of the intermediate diradical. nih.gov In reactions with unsymmetrical alkenes, the nitroso nitrogen typically bonds to the less substituted carbon of the double bond, leading to the more stable radical or carbocationic center at the more substituted position. This is often referred to as following the Markovnikov rule. acs.org However, this preference can be overridden by steric hindrance. For example, using a bulkier nitrosocarbonyl compound can reverse the selectivity, favoring abstraction of a sterically more accessible hydrogen, leading to an anti-Markovnikov product. acs.org Computational models, such as those using B3LYP calculations, have been successful in reproducing and predicting the regioselectivity observed in these reactions. nih.gov

Stereoselectivity: Stereoselectivity in ene reactions refers to the control over the formation of new stereocenters. chemistrysteps.com In the context of nitroso-ene reactions, this can be influenced by several factors:

The "cis effect": In reactions with certain cycloalkenes, a directing effect from a cis-alkyl group can influence which allylic hydrogen is abstracted, guiding the stereochemical outcome. acs.org

Transition State Geometry: The reaction can proceed through different transition states, often depicted as envelope or chair-like conformations. wikipedia.org The relative energies of these transition states, which minimize steric interactions, determine the final stereochemistry of the product. For Lewis acid-catalyzed ene reactions, chair-like transition states are often invoked to explain the high levels of stereoselectivity observed. wikipedia.org

Substrate Control: The inherent stereochemistry of the starting materials dictates the stereochemistry of the product in stereospecific reactions. ethz.ch While E1 reactions are stereoselective, favoring the more stable trans-alkene product regardless of the starting material's stereochemistry, other mechanisms can be stereospecific. chemistrysteps.com In the nitroso-ene reaction, the concerted pathway is subject to the Woodward-Hoffmann rules, implying a specific stereochemical course. illinois.edu

The interplay of these factors allows for a high degree of control in many cases, making the nitroso-ene reaction a powerful tool for the stereoselective introduction of a nitrogen-containing functional group at an allylic position. nih.govnih.gov

Other Rearrangement and Fragmentation Processes

Beyond the ene reaction, this compound can undergo other significant transformations, notably thermal decomposition and fragmentation. A key process is the cheletropic decomposition, which involves the concerted extrusion of a small, stable molecule. Theoretical and experimental studies have investigated the cheletropic decomposition of this compound, which yields ethylene (B1197577) and nitrous oxide. acs.org

This decomposition is a unimolecular process whose rate is dependent on the solvent. Experimental activation parameters have been determined for this reaction, highlighting the energy barrier to this fragmentation pathway. acs.org

| Solvent | ΔH⧧298 (kcal mol-1) | ΔS⧧298 (cal mol-1 K-1) |

|---|---|---|

| Heptane | 18.6 | -7.6 |

| Methanol | 20.3 | 0.3 |

In mass spectrometry, the fragmentation of cyclic compounds often follows predictable pathways. libretexts.orguni-saarland.de For this compound, fragmentation would likely involve cleavage of the strained aziridine ring. Common fragmentation processes for related compounds include α-cleavage and rearrangements like the McLafferty rearrangement, though the latter requires a specific arrangement of atoms not present in the parent this compound molecule itself. libretexts.orgslideshare.nettaylorandfrancis.com

Another potential rearrangement pathway for heterocyclic systems under nucleophilic conditions is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This mechanism involves the initial addition of a nucleophile to the ring, followed by ring-opening to an acyclic intermediate, and subsequent ring-closure to form a new heterocyclic system. wikipedia.org While extensively studied for systems like pyrimidines, its applicability to this compound would depend on the specific reaction conditions and the nature of the nucleophile involved.

Nucleophilic and Electrophilic Reactivity Patterns of the N-Nitrosoaziridine Moiety

The reactivity of this compound is characterized by a duality, possessing both electrophilic and nucleophilic centers, which dictates its interaction with other reagents.

Electrophilic Reactivity: The primary site of electrophilicity is the nitroso group. nih.gov The nitrogen atom of the N=O group is electron-deficient due to the electronegativity of the adjacent oxygen and is therefore susceptible to attack by nucleophiles. rsc.org Kinetic studies on related N-nitroso compounds, such as N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS), with a wide array of nitrogen nucleophiles have shown that reactivity does not always correlate with the basicity of the nucleophile but can be related to parameters like the Ritchie N+ scale. rsc.orgrsc.org This suggests that the N-nitroso group is a soft electrophile.

The carbon atoms of the aziridine ring also exhibit electrophilic character. The significant ring strain of the three-membered ring makes it susceptible to nucleophilic ring-opening reactions. researchgate.net This reaction is analogous to the ring-opening of epoxides and is a common feature of aziridine chemistry.

Nucleophilic Reactivity: Conversely, the this compound molecule also contains nucleophilic sites. The nitrogen atom of the aziridine ring possesses a lone pair of electrons. Although its nucleophilicity is reduced by the electron-withdrawing nitroso group, it can still participate in reactions with strong electrophiles.

Advanced Theoretical and Computational Chemistry Studies of 1 Nitrosoaziridine

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

The unique strained three-membered ring of 1-nitrosoaziridine, coupled with the electronic properties of the nitroso group, has prompted detailed investigations into its molecular and electronic structure using sophisticated computational methods. These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

Application of Ab Initio Methods (e.g., MP2, CCD, CCSD(T))

High-level ab initio calculations have been instrumental in characterizing the properties of this compound. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster Doubles (CCD), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have been employed to achieve high accuracy. For instance, in a study of the cheletropic decomposition of cyclic nitrosoamines, the geometry of this compound was optimized using the CCSD/cc-pVTZ method. researchgate.net This level of theory is known for its reliability in predicting molecular geometries.

Further investigations into its thermal decomposition have utilized a range of ab initio techniques, including MP2, CCD, and CCSD(T)//CCD, to model the reaction pathways. nih.govdatapdf.com These methods are crucial for accurately describing electron correlation effects, which are significant in a molecule with multiple lone pairs and a strained ring system. The choice of such high-level methods underscores the need for a robust theoretical framework to handle the complex electronic environment of this compound.

Density Functional Theory (DFT) Approaches for Structural Optimization

Alongside ab initio methods, Density Functional Theory (DFT) has proven to be a powerful and efficient tool for studying this compound. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, has been particularly prominent. nih.govdatapdf.com

In comparative studies, the B3LYP method, when paired with various Pople-style basis sets such as 6-31+G*, 6-311+G**, and 6-311++G(3df,2pd), has demonstrated excellent agreement with experimental data for the activation parameters of this compound's decomposition. nih.govdatapdf.com DFT methods are widely used for geometry optimization, allowing for the determination of stable conformers and transition state structures on the potential energy surface. The computational efficiency of DFT makes it feasible to explore different reaction coordinates and calculate vibrational frequencies for the characterization of stationary points.

Comparison of Theoretical Levels and Basis Sets for Accuracy Assessment

The accuracy of computational predictions is highly dependent on the chosen theoretical level and basis set. For this compound, a notable study compared several methods, including B3LYP, MP2, CCD, and CCSD(T)//CCD. nih.govdatapdf.com It was found that the B3LYP functional provided the best agreement with experimental thermochemical data for the decomposition of this compound. nih.govdatapdf.com

The selection of the basis set is also critical. The inclusion of diffuse functions (+) and polarization functions (* or d,p) is important for accurately describing the lone pairs and the strained bonds in the molecule. For example, the use of basis sets ranging from 6-31+G* to the more extensive 6-311++G(3df,2pd) with the B3LYP method was systematically evaluated to ensure the reliability of the calculated activation barriers. nih.govdatapdf.com In a separate study focusing on photoelectron spectra, the CCSD/cc-pVTZ optimized geometry was selected as the most reliable, highlighting the importance of choosing appropriate methods for specific properties of interest. researchgate.net

Conformational Analysis and Intramolecular Dynamics

The flexibility of the N-nitroso group and the potential for inversion at the ring nitrogen atom give rise to interesting intramolecular dynamics in this compound.

Rotational Barriers of the N-N Bond

A key feature of many nitrosamines is a high barrier to rotation around the N-N bond due to partial double bond character arising from the delocalization of the nitrogen lone pair into the π* orbital of the nitroso group. However, this compound represents a special case.

Theoretical studies have revealed that this compound possesses a significantly low rotation barrier for the N-N bond, estimated to be less than 9 kcal/mol. nih.govdatapdf.com This is in stark contrast to less strained cyclic nitrosamines, such as 1-nitroso-Δ³-pyrroline, which exhibit much higher rotational barriers ( >16 kcal/mol). nih.govdatapdf.com The low barrier in this compound is attributed to the pyramidal configuration of the ring nitrogen atom, which weakens the nN-π*NO conjugation that is responsible for the high rotational barrier in planar nitrosamines. datapdf.com This conformational flexibility is a critical factor in its thermal decomposition pathway. nih.govdatapdf.com

Calculated Rotational Barriers for N-N Bond in Cyclic Nitrosamines

| Compound | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| This compound | < 9 | nih.govdatapdf.com |

| 1-Nitroso-Δ³-pyrroline | > 16 | nih.govdatapdf.com |

| 7-Nitroso-7-azabicyclo[2.2.1]hepta-2,5-diene | > 16 | datapdf.com |

Nitrogen Inversion Processes

Nitrogen inversion at the aziridine (B145994) ring nitrogen is another important dynamic process. In many amines, this process is rapid at room temperature. For this compound, the pyramidal configuration at the ring nitrogen is a key feature of its ground state structure. datapdf.com While specific computational values for the nitrogen inversion barrier in this compound itself are not detailed in the provided search results, related studies on N-nitroso-azirine have calculated inversion energy barriers. For example, a DFT study on N-nitroso-azirine at the B3LYP/6-31G(d,p) level calculated an inversion energy barrier of 23.60 kJ/mol (approximately 5.6 kcal/mol). researchgate.net

The interplay between N-N bond rotation and nitrogen inversion dictates the accessible conformations and the reactivity of the molecule. The low barrier for N-N rotation in this compound suggests that conformations required for certain reactions, such as the synperiplanar transition state for N₂O elimination, are readily accessible. nih.gov

Photoelectron Spectroscopy (PES) and Ionization Energy Analysis

Photoelectron spectroscopy is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. researchgate.net Computational chemistry plays a crucial role in interpreting and predicting PES spectra.

Calculation and Interpretation of Valence Electron Ionization Energies

Theoretical calculations have been instrumental in determining the valence electron ionization energies of this compound. A notable computational study utilized Density Functional Theory (DFT) to calculate the photoelectron spectra of several gas-phase nitrosamines, including this compound. researchgate.net For these calculations, the molecular geometry of this compound was optimized using the Coupled Cluster Singles and Doubles (CCSD) method with the cc-pVTZ basis set. researchgate.net

The calculated vertical ionization energies (VIEs) for the valence electrons of this compound have been shown to be in good agreement with available experimental data. researchgate.net These computational results not only help in the assignment of experimental photoelectron spectra but also provide values for ionization energies that may not be experimentally accessible. researchgate.net The use of sophisticated computational methods, such as the Amsterdam Density Functional (ADF) program, allows for a reliable prediction of these properties. researchgate.net

Below is a table summarizing the calculated vertical ionization energies for the valence electrons of this compound, as reported in computational studies.

| Molecular Orbital | Calculated Vertical Ionization Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | Data from specific tables in source researchgate.net |

| HOMO-1 | Data from specific tables in source researchgate.net |

| HOMO-2 | Data from specific tables in source researchgate.net |

| ... | ... |

| Note: The specific numerical values are contained within the full-text of the cited research article and are represented here as described in the publication. |

Prediction of Core-Electron Binding Energies (CEBEs) and X-ray Emission Spectra (XES)

In addition to valence electrons, computational methods can predict the binding energies of core electrons (CEBEs), which are probed by X-ray Photoelectron Spectroscopy (XPS). For this compound, the CEBEs have been computationally predicted, although they await experimental confirmation. researchgate.net These predictions are vital for the future experimental characterization of the molecule.

The difference between core and valence vertical ionization energies provides the necessary data to predict the non-resonant Kα X-ray emission spectra (XES) of the molecule. cdnsciencepub.com A simple and reliable procedure for calculating XES has been developed and applied to a range of organic molecules, with predictions for this compound being made with confidence. cdnsciencepub.comresearchgate.net

The predicted core-electron binding energies for this compound are presented in the following table.

| Atom | Core Orbital | Predicted Binding Energy (eV) |

| N (nitroso) | 1s | Data from specific tables in source researchgate.net |

| N (aziridine) | 1s | Data from specific tables in source researchgate.net |

| O | 1s | Data from specific tables in source researchgate.net |

| C | 1s | Data from specific tables in source researchgate.net |

| Note: The specific numerical values are contained within the full-text of the cited research article and are represented here as described in the publication. |

Correlation Between Experimental and Computational Photoelectron Spectra

The synergy between experimental and computational photoelectron spectroscopy is crucial for the accurate assignment of spectral features. For nitrosamines like this compound, computational studies provide a theoretical framework that aids in the interpretation of experimental spectra. researchgate.net The calculated ionization energies of valence electrons for this compound show good agreement with available experimental data, which validates the computational models used. researchgate.net This correlation is essential for confirming the electronic structure and understanding the bonding within the molecule. While specific comparative data for this compound is detailed in specialized literature, the general approach involves aligning the calculated VIEs with the peaks observed in the experimental PES spectrum.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure, bonding, and reactivity of molecules. huntresearchgroup.org.uk The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to predicting electronic transitions.

In conjugated systems, the delocalization of electrons leads to a smaller HOMO-LUMO energy gap, which influences the electronic absorption spectrum. ubc.ca For this compound, the electronic transitions, which involve the promotion of an electron from an occupied to an unoccupied molecular orbital, can be studied using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.comnih.gov These calculations can predict the energies and intensities of electronic absorption bands.

The primary electronic transitions in molecules containing a nitroso group often involve n → π* and π → π* transitions. webelements.com The n → π* transition typically involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the N=O group. The π → π* transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the nitroso group. Computational studies on related nitroso compounds have helped to assign these transitions in their UV-visible spectra. researchgate.net

Advanced Spectroscopic Characterization Methodologies in 1 Nitrosoaziridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-nitrosoaziridine and investigating its dynamic processes, such as the restricted rotation around the N-N bond. nanalysis.com While specific, peer-reviewed spectral assignments for this compound are not widely published, data from analogous cyclic nitrosamines and theoretical principles allow for a detailed prediction of its NMR characteristics.

Due to the partial double bond character of the N-N bond, resulting from resonance between the lone pair on the ring nitrogen and the nitroso group, rotation is hindered. nanalysis.com This leads to the existence of distinct syn and anti conformers, which can be observed as separate sets of signals in the NMR spectrum at low temperatures. As the temperature increases, these signals will broaden and eventually coalesce as the rate of rotation increases, a phenomenon that allows for the calculation of the rotational energy barrier through dynamic NMR (DNMR) studies. niscpr.res.inmontana.edu For the related N-nitrosopyrrolidine, this barrier is on the order of 21-25 kcal/mol. A computational study on N-nitroso-azirine predicted a rotational energy barrier of 13.14 kJ/mol (approximately 3.14 kcal/mol). researchgate.net

¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show signals for the four equivalent methylene (B1212753) (CH₂) protons of the aziridine (B145994) ring. In a static, non-rotating model, these four protons would be chemically equivalent. However, due to the planar nature of the nitroso group and hindered rotation, the protons cis and trans to the oxygen atom become chemically non-equivalent. This would result in a more complex spectrum. For example, the ¹H NMR spectrum of N-nitrosopiperidine shows distinct signals for the axial and equatorial protons adjacent to the nitrogen. rsc.org The protons on the carbon atoms of the aziridine ring in this compound are expected to appear as a complex multiplet, likely in the range of δ 3.5-4.5 ppm, based on data from similar cyclic nitrosamines. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is simpler, and would be expected to show a single signal for the two equivalent carbon atoms of the aziridine ring. libretexts.org The chemical shift for these carbons would be influenced by the electronegativity of the adjacent nitrogen atoms. Based on data for N-phenylaziridine, where the aziridine carbons appear around δ 35 ppm, and considering the electron-withdrawing nature of the nitroso group, the chemical shift for the carbons in this compound can be anticipated in the δ 30-50 ppm range. niscpr.res.in

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | ~ 3.5 - 4.5 | Multiplet | Chemical shift is influenced by the anisotropy of the N=O group. Dynamic exchange between conformers may lead to broad signals or distinct signals at low temperature. |

| ¹³C | ~ 30 - 50 | Singlet (proton-decoupled) | Represents the two equivalent carbons of the aziridine ring. |

Table 5.1.1: Predicted NMR Spectroscopic Data for this compound. These values are estimations based on data from analogous compounds and general principles of NMR spectroscopy.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the bonding characteristics of this compound by probing its molecular vibrations. hmdb.casavemyexams.com These complementary methods allow for the identification of key functional groups and provide data that can be correlated with computational models to achieve a detailed understanding of the molecule's force fields and bond strengths.

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions arising from vibrations that induce a change in the molecule's dipole moment. vscht.cz For this compound, the most characteristic absorption is the N=O stretching vibration, which is a strong indicator of the nitroso functional group. In other nitrosamines, this band typically appears in the 1400-1500 cm⁻¹ region. pw.edu.pl Another key feature would be the C-H stretching vibrations of the aziridine ring's methylene groups, expected in the 2900-3100 cm⁻¹ range. libretexts.org The asymmetric and symmetric stretching of the C-N bonds and ring deformation modes would appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. hmdb.ca It is particularly useful for observing symmetric vibrations and bonds within the carbon skeleton. The symmetric N-N stretch would be a key vibration observable by Raman. While often weaker than the N=O stretch in the IR, its position provides complementary information. The C-C bond of the aziridine ring should also give rise to a Raman-active stretching vibration.

Computational studies are invaluable for assigning the complex vibrational modes of molecules like this compound. uni-muenchen.de By calculating the theoretical vibrational frequencies, a detailed assignment of the experimental FTIR and Raman spectra can be achieved, including the various bending, rocking, and twisting modes of the aziridine ring. kit.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch | 2900 - 3100 | FTIR, Raman | Medium-Strong |

| N=O Stretch | 1400 - 1500 | FTIR | Strong |

| C-N Stretch | 1000 - 1200 | FTIR, Raman | Medium |

| N-N Stretch | 1050 - 1150 | Raman | Medium |

| Ring Deformation | < 1000 | FTIR, Raman | Variable |

Table 5.2.1: Predicted Characteristic Vibrational Frequencies for this compound. These are general ranges based on known group frequencies and data for related nitrosamines.

Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. For this compound, the key chromophore is the N-nitrosamino group (>N-N=O). The UV-Vis spectrum of nitrosamines is typically characterized by two distinct absorption bands. researchgate.netacs.org

The first is a low-intensity band at longer wavelengths, typically in the 330-370 nm range. This absorption is attributed to the symmetry-forbidden n → π* transition. acs.org This transition involves the promotion of a non-bonding electron from one of the lone pairs on the oxygen or amino nitrogen atom to the antibonding π* orbital of the N=O double bond.

The second characteristic absorption is a high-intensity band at shorter wavelengths, usually around 230 nm. pw.edu.plresearchgate.net This band corresponds to the allowed π → π* transition, which involves the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the nitroso group. libretexts.org

The exact position and molar absorptivity (ε) of these bands can be influenced by the solvent polarity. The n → π* transition often exhibits a hypsochromic (blue) shift in more polar solvents, while the π → π* transition may show a bathochromic (red) shift. tanta.edu.eg Analysis of these transitions provides valuable information about the electronic structure and the energies of the molecular orbitals involved.

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Orbital Origin |

| n → π | ~ 340 - 370 | Low (~100 M⁻¹cm⁻¹) | Promotion of a non-bonding electron (from N or O lone pair) to the π orbital of the N=O group. |

| π → π | ~ 230 - 240 | High (> 5000 M⁻¹cm⁻¹) | Promotion of an electron from the π bonding orbital to the π antibonding orbital of the N=O group. |

Table 5.3.1: Predicted UV-Vis Absorption Data for this compound. Data is based on characteristic absorptions reported for various alkyl nitrosamines. pw.edu.plresearchgate.netacs.org

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of this compound, providing not only the confirmation of its molecular weight but also its elemental composition with high accuracy. uni-rostock.de This precision is crucial for distinguishing the compound from isomers or other molecules with the same nominal mass.

For this compound, with the molecular formula C₂H₄N₂O, the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Exact Mass Calculation:

(2 x 12.000000) + (4 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 72.032363 amu

Measurement of the molecular ion peak [M]⁺• at or very near this calculated value provides strong evidence for the presence of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum offers significant structural information. A characteristic fragmentation pathway for nitrosamines upon electron ionization is the cleavage of the relatively weak N-N bond. msu.edunih.gov This would lead to the loss of a nitric oxide radical (•NO), a neutral species with a mass of 30 amu. The detection of a significant fragment ion at m/z corresponding to [M-30]⁺ would be highly indicative of a nitrosamine (B1359907) structure. For this compound, this would result in a fragment ion with m/z 42, corresponding to the aziridinyl cation [C₂H₄N]⁺.

| Ion | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

| Molecular Ion [M]⁺• | [C₂H₄N₂O]⁺• | 72.0324 | Ionization of the parent molecule. |

| Fragment Ion [M-30]⁺ | [C₂H₄N]⁺ | 42.0344 | Loss of nitric oxide radical (•NO) from the molecular ion. |

Table 5.4.1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound.

Photoelectron Spectroscopy (UPS, XPS) for Gas-Phase Electronic Structure Determination

Photoelectron Spectroscopy (PES) provides direct experimental measurement of electron binding energies, offering profound insights into the molecular orbital structure of gas-phase molecules. libretexts.org This technique involves irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons. Ultraviolet Photoelectron Spectroscopy (UPS) uses He(I) or He(II) radiation to probe the valence orbitals, while X-ray Photoelectron Spectroscopy (XPS) uses X-rays to ionize core-level electrons. thermofisher.com

For this compound, computational studies have been instrumental in predicting and interpreting its photoelectron spectrum. rsc.org A 2019 study by Chong calculated the vertical ionization energies (VIEs) of both valence and core electrons using density functional theory (DFT). rsc.org

UPS Analysis: The UPS spectrum reveals the energies of the valence molecular orbitals. The calculations predict the first few VIEs for this compound, which correspond to the removal of electrons from the highest occupied molecular orbitals (HOMO). These orbitals are typically associated with the non-bonding electrons of the nitroso group and the π-system. The agreement between calculated VIEs and available experimental data for related nitrosamines provides confidence in the predicted values for this compound. rsc.org

XPS Analysis: XPS probes the tightly bound core electrons (e.g., C 1s, N 1s, O 1s). The binding energies of these electrons are sensitive to the chemical environment of the atom. For this compound, two distinct N 1s signals are expected due to the different chemical environments of the aziridine nitrogen and the nitroso nitrogen. Similarly, the O 1s and C 1s signals provide further confirmation of the molecule's elemental composition and bonding arrangement. The predicted core-electron binding energies await experimental confirmation. rsc.org

| Orbital | Calculated Vertical Ionization Energy (eV) | Spectroscopic Technique |

| HOMO | 9.49 | UPS |

| HOMO-1 | 11.23 | UPS |

| HOMO-2 | 12.16 | UPS |

| N (NO) 1s | 408.8 | XPS |

| N (ring) 1s | 406.0 | XPS |

| O 1s | 539.9 | XPS |

| C 1s | 291.6 | XPS |

Table 5.5.1: Selected Calculated Vertical Ionization Energies for this compound. Data sourced from computational studies by D.P. Chong (2019). rsc.org

Structure Reactivity Relationships Srr and Mechanistic Implications for 1 Nitrosoaziridine

Influence of Substituent Effects on Reactivity and Stability of the 1-Nitrosoaziridine System

The reactivity and stability of the this compound system are significantly influenced by the nature of substituents on the aziridine (B145994) ring. These effects can be broadly categorized into electronic and steric effects, which modulate the molecule's susceptibility to various reactions and its inherent stability. lasalle.edu

Electronic effects are dictated by the ability of a substituent to either donate or withdraw electron density. lumenlearning.com Electron-donating groups (EDGs), such as alkyl groups, tend to increase the electron density on the ring. Conversely, electron-withdrawing groups (EWGs), like carbonyl or nitro groups, decrease the electron density of the ring system. lasalle.edulumenlearning.com In the context of N-nitroso compounds, the presence of EWGs can decrease the favorability of mechanisms like α-hydroxylation by altering the electrophilicity of the molecule. nih.gov The stability of radical intermediates, which can be formed during certain reactions, is enhanced by the synergistic effect of both an EDG and an EWG, a phenomenon known as the captodative effect. wikipedia.org This stabilization occurs through the delocalization of the radical via resonance. wikipedia.org

The thermal stability of this compound and its derivatives is a critical aspect of its reactivity profile. The thermal decomposition of related heterocyclic nitrosimines has been shown to follow first-order kinetics, suggesting a unimolecular decomposition process. researchgate.net For this compound, theoretical studies have explored the energy barriers for rotation around the N-N bond and for the inversion of the nitroso group. Computational studies using density functional theory have calculated the rotational energy barrier of the nitroso group in similar small-ring systems, providing insight into the conformational dynamics that precede decomposition. researchgate.net For instance, the thermal decomposition of nanoparticle-polymer composites, while a different system, illustrates that degradation mechanisms can be influenced by the material's structure, sometimes following autocatalytic pathways. osti.gov The stability can also be affected by the surrounding medium and the presence of other reactive species. researchgate.netrsc.org

Computational studies on N-nitroso-azirine and N-nitroso-diaziridine, which are structurally related to this compound, provide quantitative data on these energetic considerations.

Table 1: Calculated Energy Barriers for N-Nitroso Small Ring Systems

| Compound | Heat of Formation (kJ/mol) | Rotational Energy Barrier (kJ/mol) | Inversion Energy Barrier (kJ/mol) |

|---|---|---|---|

| N-Nitroso-azirine | 530.95 | 13.14 | 23.60 |

| N-Nitroso-diaziridine | 365.64 | 19.71 | 29.41 |

Data sourced from computational studies at the B3LYP/6-31G(d,p) level of theory. researchgate.net

These values indicate that significant energy is required to overcome the rotational and inversional barriers, which are key steps in the conformational changes that can lead to decomposition or reaction. Steric effects, arising from the size of the substituents, can also play a role by physically hindering the approach of reactants or by influencing the preferred conformation of the molecule, which in turn affects reactivity. lasalle.edu

Stereochemical Outcomes of Reactions Involving the Aziridine Ring

The stereochemistry of reactions involving the this compound ring system is highly dependent on the reaction mechanism and the nature of the intermediates formed. lumenlearning.com When this compound acts as an intermediate, the stereochemical integrity of the final products is often preserved from the starting material. scispace.com

A key example is the deamination of aziridines using nitrosyl chloride (NOCl). scispace.com This reaction proceeds through the formation of a this compound intermediate. scispace.com Studies on the deamination of stereoisomers of 2,3-dimethylaziridines with NOCl have shown that the reaction is completely stereospecific. scispace.com For example, the deamination of cis-2,3-dimethylaziridine (B13772653) yields cis-2-butene, while the trans isomer yields trans-2-butene. This retention of stereochemistry indicates that the subsequent decomposition of the this compound intermediate proceeds in a way that does not allow for the scrambling of the stereocenters. scispace.com

The mechanism involves two main steps:

Nitrosation: The initial aziridine reacts with NOCl to form the corresponding N-nitrosoaziridinium chloride, which then yields the this compound intermediate and HCl. scispace.com

Denitrosation/Decomposition: The this compound intermediate undergoes cycloreversion, eliminating dinitrogen monoxide (N₂O) and forming an alkene. scispace.comresearchgate.net

Theoretical calculations at the QCISD/6-31G(d) level have shown that this second step, the denitrosation, is the rate-determining step and proceeds through a slightly asynchronous concerted transition state to form the alkene with the same stereochemistry as the starting aziridine. scispace.com This means that if a bond to a chiral carbon is broken and a new bond is formed in a single, ordered step, the stereochemistry is typically inverted or retained, but not mixed. lumenlearning.com If the reaction proceeds through a planar, achiral intermediate, such as a carbocation in an S(_N)1 reaction, a racemic or mixed stereochemical outcome is expected. lumenlearning.comoregonstate.edu However, the concerted nature of the this compound decomposition preserves the initial stereochemical information. scispace.com

This stereospecificity is a hallmark of concerted reactions like cheletropic eliminations, where all bond-breaking and bond-forming occurs in a single transition state. researchgate.net The stereochemical outcome is dictated by the orbital symmetry rules governing such pericyclic reactions.

Table 2: Geometric Parameters of the Transition State for cis-2,3-dimethyl-1-nitrosoaziridine Decomposition

| Parameter | Bond Length (Å) at QCISD/6-31G(d) level |

|---|---|

| C-N Bond 1 | 2.064 |

| C-N Bond 2 | 2.064 |

| N-N Bond | 1.259 |

Data represents the transition state (TS2) for cycloreversion. The elongation of the C-N bonds and shortening of the N-N bond are indicative of the concerted elimination process. scispace.com

The predictable stereochemical outcome of these reactions makes them valuable in stereospecific synthesis. nih.govalrasheedcol.edu.iq

Mechanistic Models for N-Nitroso Compound Reactivity and Transformations

The reactivity of N-nitroso compounds (N-nitrosamines) is diverse and has been extensively studied, leading to several established mechanistic models. The specific pathway a reaction follows is determined by the structure of the nitrosamine (B1359907) and the reaction conditions, such as pH and the presence of other reagents. europa.eumit.edu

One of the most significant reaction mechanisms, particularly for dialkyl N-nitrosamines, is metabolic activation via α-carbon hydroxylation . nih.gov This process, often catalyzed by cytochrome P450 enzymes, involves the hydroxylation of the carbon atom adjacent (alpha) to the nitrosamine nitrogen. nih.gov The resulting α-hydroxy nitrosamine is unstable and decomposes to form a highly reactive diazonium ion, which can then act as an alkylating agent. europa.eu For simple nitrosamines like N-nitrosodimethylamine (NDMA), this is the dominant pathway. nih.gov

Another critical transformation is denitrosation , the cleavage of the N-NO bond. nih.gov This can occur under various conditions. In acidic solutions, N-nitroso compounds can be protonated, making them susceptible to nucleophilic attack, which leads to the release of the secondary amine and a nitrosating agent. mit.edu The rate of this reaction is often accelerated by nucleophiles like bromide, thiocyanate, and thiourea. mit.edu Denitrosation is generally considered a detoxification pathway compared to α-hydroxylation. nih.gov

The formation of N-nitroso compounds itself is a key reaction. Secondary amines are the most reactive precursors, readily reacting with nitrosating agents. europa.eu The kinetics of nitrosation are heavily dependent on pH. The process typically involves the reaction of an unprotonated amine with a nitrosating agent like dinitrogen trioxide (N₂O₃), which is formed from nitrous acid (HNO₂) under acidic conditions. europa.euresearchgate.net The optimal pH for the nitrosation of most alkylamines is around 3.4, which represents a balance between the formation of the reactive nitrosating agent (favored at low pH) and the availability of the unprotonated amine (favored at higher pH). europa.eu

Other reaction mechanisms can compete with α-hydroxylation, including:

Hydroxylation at other positions (β, γ, etc.) : This is generally a less potent activation pathway. nih.gov

Reduction : Nitrosamines can be reduced to form the corresponding hydrazines. mit.edu

Photolysis : In the presence of light, nitrosamines can undergo a variety of complex decomposition reactions. mit.edu

Thermal Decomposition : As seen with this compound, N-nitroso compounds can decompose upon heating. The mechanism for the thermal decomposition of heterocyclic nitrosimines has been proposed to be a stepwise process involving cyclization followed by the loss of a small molecule like N₂. researchgate.net This contrasts with the homolytic cleavage of the N-NO bond, which is another possible thermal pathway. researchgate.net

These mechanistic models provide a framework for understanding and predicting the chemical behavior of N-nitroso compounds in various chemical and biological environments. researchgate.net

Correlation between Electronic Structure and Chemical Reactivity

The chemical reactivity of this compound is fundamentally governed by its electronic structure. tutorchase.comscribd.com Computational studies, including those using density functional theory (DFT) and ab initio methods, have provided significant insights into the molecule's geometry, charge distribution, and orbital energies, which in turn explain its reactivity patterns. researchgate.netmdpi.comresearchgate.net

The geometry of this compound is nonplanar. The nitrosamine group itself has two major resonance contributors, one with a double bond between the two nitrogen atoms and another with a separation of charge, placing a positive charge on the amino nitrogen and a negative charge on the oxygen. mit.edu This resonance indicates a partial double bond character for the N-N bond, leading to a rotational barrier. researchgate.net Quantum chemical calculations have been used to optimize the geometry and compute properties like rotational constants and ionization energies. researchgate.net

The distribution of electrons within the molecule dictates its nucleophilic and electrophilic sites. libretexts.org Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO relates to the molecule's ability to act as a nucleophile, while the LUMO energy relates to its electrophilicity. scribd.com For N-nitroso compounds, the lone pairs on the oxygen and amino nitrogen atoms are significant features, contributing to the HOMO and influencing their ability to coordinate with metals or react with electrophiles. mit.edu

Computational studies have been performed to calculate the ionization energies of this compound by analyzing its photoelectron spectra. mdpi.comresearchgate.net These studies provide experimental validation for the calculated orbital energies. The core-electron binding energies, for instance, give information about the charge distribution on individual atoms. researchgate.net

The correlation between electronic structure and reactivity is evident in the decomposition of this compound. The concerted, stereospecific cycloreversion to an alkene and N₂O is an allowed pericyclic reaction according to orbital symmetry rules. scispace.com The transition state for this reaction involves a specific arrangement of orbitals that minimizes the activation energy. Theoretical models can calculate the energy of this transition state, providing a quantitative link between the electronic properties and the reaction rate. researchgate.net For example, the calculated gas-phase barrier for the loss of N₂ from a related nitrosiminothiazoline (25.2 kcal/mol) compares favorably with the experimental barrier (25.3 kcal/mol), demonstrating the predictive power of these computational models. researchgate.net

Furthermore, the influence of substituents can be explained in electronic terms. Electron-withdrawing groups stabilize the molecule by lowering the energy of the orbitals, making it less reactive as a nucleophile. lumenlearning.comrsc.org Conversely, electron-donating groups raise the HOMO energy, increasing nucleophilicity. lumenlearning.com This direct relationship between electronic structure and reactivity is a cornerstone of modern physical organic chemistry. libretexts.orgnih.gov

Investigation of Derivatives and Analogs of 1 Nitrosoaziridine

Comparative Studies with Other Cyclic Nitrosamines (e.g., 1-nitroso-Δ3-pyrroline)

Comparative studies between 1-nitrosoaziridine and other cyclic nitrosamines, such as the five-membered ring analog 1-nitroso-Δ3-pyrroline, are instrumental in understanding the role of ring strain in their chemical reactivity. A key area of investigation has been the cheletropic decomposition of these compounds, which involves the extrusion of nitrous oxide (N₂O).

Theoretical and experimental studies have revealed significant differences in the decomposition pathways and activation energies between this compound and larger ring systems. acs.orgresearchgate.net this compound, with its highly strained three-membered ring, exhibits a considerably lower barrier to N₂O elimination compared to less strained nitrosamines like 1-nitroso-Δ3-pyrroline. acs.org

High-level ab initio computations indicate that while typical cyclic nitrosamines like 1-nitroso-Δ3-pyrroline decompose via a highly asynchronous transition state, this compound follows a different, lower-energy pathway. acs.org The significant ring strain in this compound facilitates a cheletropic elimination of N₂O. acs.org This is contrasted with the decomposition of 1-nitroso-Δ3-pyrroline, which proceeds with a higher activation energy.

Experimental activation parameters for the decomposition of this compound have been determined in different solvents, further highlighting the compound's reactivity. acs.org For instance, in heptane (B126788), the enthalpy of activation (ΔH‡) is 18.6 kcal/mol, and the entropy of activation (ΔS‡) is -7.6 cal/mol·K. acs.org In methanol (B129727), these values are 20.3 kcal/mol and 0.3 cal/mol·K, respectively. acs.org Theoretical calculations for 1-nitroso-Δ3-pyrroline show a significantly higher activation enthalpy, underscoring the influence of the three-membered ring's strain on facilitating the decomposition.

| Compound | Decomposition Activation Enthalpy (ΔH‡₂₉₈, kcal/mol) | Decomposition Activation Entropy (ΔS‡₂₉₈, cal/mol·K) | Solvent | Reference |

| This compound | 18.6 | -7.6 | Heptane | acs.org |

| This compound | 20.3 | 0.3 | Methanol | acs.org |

| 1-Nitroso-Δ3-pyrroline | 33.7 (Theoretical) | 1.8 (Theoretical) | Gas Phase | acs.org |

This table presents experimental activation parameters for the decomposition of this compound in different solvents and theoretical values for 1-nitroso-Δ3-pyrroline, illustrating the higher stability of the five-membered ring system.

Synthesis and Reactivity of Variously Substituted 1-Nitrosoaziridines

The synthesis of substituted 1-nitrosoaziridines typically involves a two-step process: the formation of a substituted aziridine (B145994) ring followed by nitrosation of the secondary amine. Substituted aziridines can be prepared through various methods, including the intramolecular cyclization of β-haloamines (Gabriel method) or from β-amino alcohols. Once the substituted aziridine is obtained, it can be reacted with a nitrosating agent, such as nitrous acid, to yield the corresponding N-nitrosoaziridine.

The introduction of substituents on the aziridine ring significantly influences the reactivity of the this compound molecule. Substituents can exert both electronic and steric effects, altering the stability of the ring and the transition states of its reactions. For example, the photoelectron spectra of 2-methyl-1-nitrosoaziridine (B12548059) and 2,2-dimethyl-1-nitrosoaziridine have been studied to understand the electronic structure modifications brought about by alkyl substitution. researchgate.net

The reactivity of substituted 1-nitrosoaziridines in decomposition and rearrangement reactions is a key area of interest. Electron-donating groups, such as alkyl groups, can influence the electron density of the ring and the nitroso group. libretexts.org Conversely, electron-withdrawing groups would be expected to have the opposite effect, potentially impacting the stability and reaction pathways. libretexts.org The regioselectivity of ring-opening reactions is also a critical aspect, where the position of the substituent can direct the outcome of nucleophilic attack. pearson.com

| Substituted this compound | Precursor Synthesis Method | Effect of Substituent |

| 2-Methyl-1-nitrosoaziridine | Intramolecular cyclization of a substituted β-haloamine, followed by nitrosation. | Alters the electronic structure, as observed in photoelectron spectra. researchgate.net May influence the stability of intermediates in ring-opening reactions. |

| 2,2-Dimethyl-1-nitrosoaziridine | Intramolecular cyclization of a corresponding dimethyl-substituted precursor, followed by nitrosation. | Increases steric hindrance around one of the ring carbons and further modifies the electronic properties of the molecule. researchgate.net |

| Phenyl-substituted 1-nitrosoaziridines | Synthesis from phenyl-substituted aziridines. | The phenyl group can have significant resonance and inductive effects, impacting the stability and reactivity of the nitrosamine (B1359907). libretexts.org |

This table outlines the general synthetic approach for substituted 1-nitrosoaziridines and the anticipated effects of different substituents on the molecule's properties.

Emerging Research Frontiers and Future Directions in 1 Nitrosoaziridine Chemistry

Development of Novel Synthetic Applications Utilizing 1-Nitrosoaziridine as a Precursor

This compound and its substituted analogues are highly reactive intermediates, a characteristic attributed to the significant ring strain of the aziridine (B145994) ring and the electronic properties of the nitroso group. researchgate.netacs.org This reactivity, particularly their propensity to undergo cheletropic elimination of dinitrogen monoxide (N₂O) to form alkenes, has been a central theme of their chemistry. researchgate.netrsc.orgosti.gov However, emerging research is focused on harnessing this reactivity for more sophisticated synthetic transformations beyond simple alkene formation.

One promising area is the use of 1-nitrosoaziridines as precursors to other novel heterocyclic systems. For instance, the nitrosation of 1-substituted aziridines can lead to the formation of N-nitrosoaziridinium ions. These intermediates, instead of exclusively undergoing cheletropic loss of [RNNO]⁺, can isomerize to form dihydrodiazete N-oxides or serve as precursors to azoxyalkenes. missouri.edu This pathway offers a synthetic route to unusual four-membered ring structures and other functionalized nitrogen-containing compounds that are not readily accessible through other means. missouri.edu

Furthermore, the general reactivity of aziridines in cycloaddition reactions suggests potential for this compound as a unique building block. libretexts.org While the inherent instability of the N-nitroso group presents a challenge, its electron-withdrawing nature can influence the stereochemical outcome of reactions, making it a target for developing novel stereoselective syntheses. Researchers are exploring its potential in [3+2] and other cycloaddition reactions to construct complex nitrogen-containing polycycles. ijrpc.comresearchgate.net The development of catalytic systems that can control the reactivity of transient this compound intermediates is a key goal, potentially enabling their participation in a wider range of carbon-nitrogen bond-forming reactions for the synthesis of alkaloids, amino acids, and other biologically active molecules. scispace.comopenmedicinalchemistryjournal.com

Recent advancements in the synthesis of nitrogen heterocycles often involve the use of diazo compounds as carbene precursors in rhodium-catalyzed reactions. rsc.org The unique electronic properties of this compound could make it an interesting substrate or precursor in similar transition-metal-catalyzed C-H activation and annulation strategies, opening avenues for the construction of diverse heterocyclic scaffolds.

Advanced Computational Approaches for Predicting Novel Reactivity

The transient and often hazardous nature of this compound makes experimental investigation of its reactivity challenging. Advanced computational chemistry is emerging as an indispensable tool to overcome these limitations, providing deep mechanistic insights and predicting novel reactivity patterns.

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have been successfully employed to study the thermal decomposition of this compound. rsc.orgscispace.com These studies have elucidated the nature of the transition states and the significant role of ring strain in driving the cheletropic elimination of N₂O. rsc.orgosti.gov Beyond decomposition, computational models are being developed to explore the entire potential energy surface of reactions involving this compound, identifying alternative reaction pathways, and predicting the structures and stabilities of novel products. missouri.edunumberanalytics.com

A significant frontier is the application of more advanced computational models, including machine learning (ML) and artificial intelligence (AI), to the study of N-nitroso compounds. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties of N-nitroso compounds, including their toxicological profiles. mdpi.com For instance, the CADRE (Computer-Aided Discovery and REdesign) platform utilizes quantum mechanics to capture key structure-activity relationships, enabling the prediction of the carcinogenic potency of N-nitroso impurities with high accuracy. researchgate.netacs.orgnih.gov These predictive models are crucial for guiding synthetic efforts toward safer and more efficient transformations.

The integration of ML algorithms with QM calculations can accelerate the discovery of new reactions and catalysts. researchgate.net By training models on existing experimental and computational data, it may become possible to predict the outcome of reactions involving this compound with various substrates and under different conditions, thus guiding experimental design and minimizing trial-and-error. numberanalytics.comraybloc.com These predictive capabilities extend to designing new this compound derivatives with tailored reactivity for specific synthetic applications.

Integration of Operando Spectroscopic Techniques for Real-time Mechanistic Studies

A significant challenge in studying the chemistry of this compound is the fleeting nature of the key intermediates. Traditional analytical techniques often only capture the starting materials and final products, leaving the mechanistic details in a "black box." The integration of operando spectroscopic techniques, which allow for the real-time monitoring of reactions under actual operating conditions, represents a major step forward in unraveling these complex reaction mechanisms. rsc.orgnumberanalytics.com

Operando Fourier Transform Infrared (FTIR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful tools for identifying and tracking the evolution of transient species in real-time. rsc.orgosti.govresearchgate.net While direct application to this compound has been limited, the success of these techniques in other areas of catalysis and reaction mechanism studies provides a clear roadmap for their future use in this field. numberanalytics.comcsic.es For example, by flowing a solution of an aziridine precursor over a nitrosating agent within a specialized operando cell, it would be possible to monitor the formation of the this compound intermediate, observe its characteristic vibrational bands, and follow its subsequent transformation in real-time. researchgate.net

This approach would provide invaluable data on reaction kinetics, the influence of reaction parameters (temperature, solvent, catalysts) on the lifetime and reactivity of this compound, and the identification of any subsequent, short-lived intermediates. osti.gov Coupling operando spectroscopy with mass spectrometry would allow for the simultaneous detection of gaseous products like N₂O, providing a complete picture of the reaction progress. csic.es The insights gained from these real-time mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies that exploit the unique reactivity of this compound.

Challenges and Opportunities in the Field of N-Nitrosoaziridine Research

The field of N-nitrosoaziridine research is not without its significant hurdles. However, overcoming these challenges presents substantial opportunities for fundamental discovery and synthetic innovation.

Challenges:

Instability: The inherent instability of this compound and its derivatives remains the primary challenge. missouri.edu They are prone to rapid decomposition, often at low temperatures, which complicates their isolation, purification, and subsequent use in synthesis. scispace.com

Toxicity and Carcinogenicity: N-nitroso compounds as a class are known for their potential carcinogenicity, which necessitates careful handling and specialized laboratory procedures. nih.govacs.org This concern extends to the design of synthetic routes and the potential for N-nitroso impurities in final products. researchgate.net

Limited Synthetic Access: While methods for the in situ generation of 1-nitrosoaziridines exist, the development of general, high-yielding, and safe methods for their synthesis remains an active area of research. researchgate.net

Opportunities:

Novel Heterocycle Synthesis: The unique reactivity of this compound offers significant opportunities for the development of new routes to complex nitrogen-containing heterocycles. organic-chemistry.org By controlling its decomposition and isomerization pathways, it can serve as a valuable precursor to a wide range of molecular architectures. missouri.edu

Mechanistic Insight and Reaction Control: The study of this compound provides a rich platform for investigating fundamental principles of chemical reactivity, including the interplay of ring strain, electronic effects, and reaction dynamics. Understanding these principles will enable the development of new catalytic systems and reaction conditions to control its reactivity and steer it towards desired synthetic outcomes.